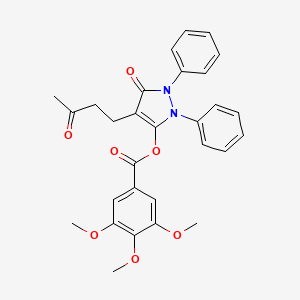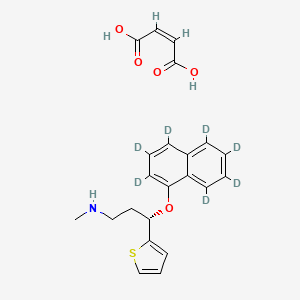
Duloxetine-d7 Maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Duloxetine-d7 Maleate is a deuterated form of Duloxetine Maleate. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in tracing the compound during pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Duloxetine-d7 Maleate involves the incorporation of deuterium into the Duloxetine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified and crystallized to obtain this compound in its desired form .
化学反応の分析
Types of Reactions
Duloxetine-d7 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
科学的研究の応用
Duloxetine-d7 Maleate is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways of Duloxetine in the body.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of new drug formulations.
Biological Research: Used in studies involving neurotransmitter transporters and receptors.
Industrial Applications: Utilized in the development of new chemical processes and materials .
作用機序
Duloxetine-d7 Maleate exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound has a high affinity for serotonin and norepinephrine transporters, making it effective in treating conditions like depression and anxiety .
類似化合物との比較
Similar Compounds
Duloxetine Hydrochloride: Another form of Duloxetine with similar pharmacological properties.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with a different chemical structure.
Escitalopram: A selective serotonin reuptake inhibitor with a different mechanism of action
Uniqueness
Duloxetine-d7 Maleate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
特性
分子式 |
C22H23NO5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1/i2D,3D,4D,6D,7D,8D,9D; |
InChIキー |
SJYDFHDOQMMHJX-MPWCXLOASA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


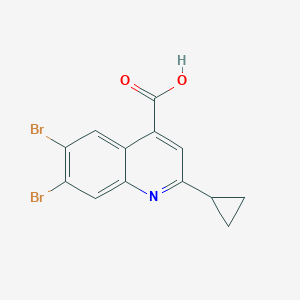
![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
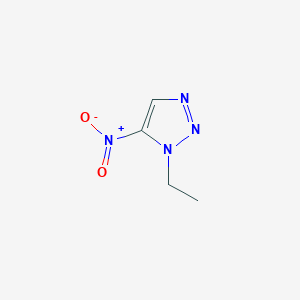
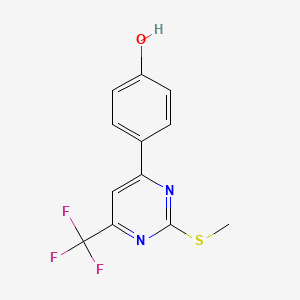
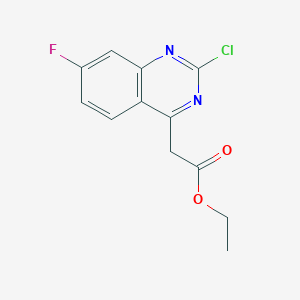
![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)


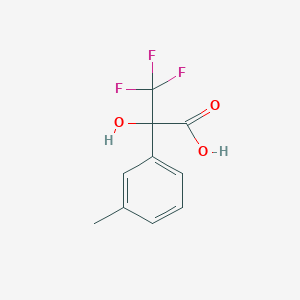
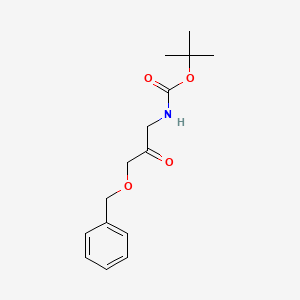
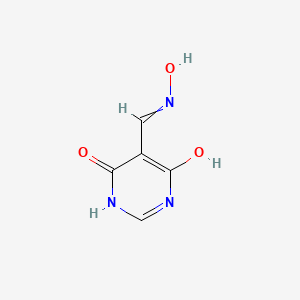
![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B13719458.png)
